molecular formula C12H12N4O2 B011077 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-45-4

6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B011077
CAS No.: 106835-45-4
M. Wt: 244.25 g/mol
InChI Key: PWFMGWOLIUNSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609265. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106835-45-4

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C12H12N4O2/c1-17-9-4-6-3-7-11(13)15-16-12(7)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H3,13,14,15,16)

InChI Key

PWFMGWOLIUNSRG-UHFFFAOYSA-N

SMILES

COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N

Canonical SMILES

COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N

106835-45-4

Synonyms

3-amino-6,7-dimethoxy-1H-pyrazole(3,4-b)quinoline
compound 85-83
compound-85-83

Origin of Product

United States

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